![molecular formula C15H16ClN3S B2496802 6-乙基-N-(对甲苯基)噻吩并[2,3-d]嘧啶-4-胺盐酸盐 CAS No. 1216430-26-0](/img/structure/B2496802.png)
6-乙基-N-(对甲苯基)噻吩并[2,3-d]嘧啶-4-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of both thieno and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
科学研究应用
6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes that play a role in metabolic pathways.
Chemical Biology: It serves as a probe in chemical biology to study the interaction of small molecules with biological macromolecules.
Pharmaceutical Development: The compound is a candidate for drug development, especially in the treatment of diseases where kinase inhibition is a therapeutic strategy.
作用机制
Target of Action
Similar compounds such as thieno[2,3-d]pyrimidin-4-ones have been reported to have significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that result in antimycobacterial activity .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and other free radicals, which can increase dramatically under cellular damage .
Pharmacokinetics
The presence of a bromine atom in similar compounds seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Result of Action
Related compounds have demonstrated high toxicity toward human leukemia hl-60, cervix carcinoma kb3-1, and colon carcinoma hct116 cells .
Action Environment
The synthesis of similar compounds has been reported to be performed without an excess of the reagents and solvent under optimized conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a thiophene derivative with a suitable amine and a carbonyl compound. For example, 2-aminothiophene can be reacted with ethyl cyanoacetate in the presence of a base to form the thienopyrimidine core.
Substitution Reactions: The introduction of the ethyl and p-tolyl groups can be achieved through nucleophilic substitution reactions. For instance, the thienopyrimidine core can be alkylated with ethyl bromide and subsequently reacted with p-toluidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any nitro or carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydride, alkyl halides, in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or arylated derivatives.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: Lacks the ethyl and p-tolyl substituents but shares the core structure.
6-methyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine: Similar structure with a methyl group instead of an ethyl group.
N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine: Lacks the ethyl group.
Uniqueness
6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to the presence of both ethyl and p-tolyl groups, which can influence its biological activity and pharmacokinetic properties. These substituents can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy and selectivity in therapeutic applications.
属性
IUPAC Name |
6-ethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-3-12-8-13-14(16-9-17-15(13)19-12)18-11-6-4-10(2)5-7-11;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVLWEVXLNMPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)
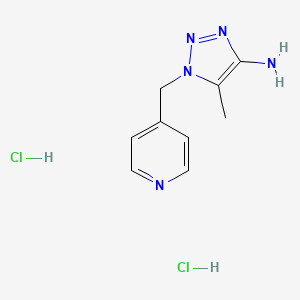
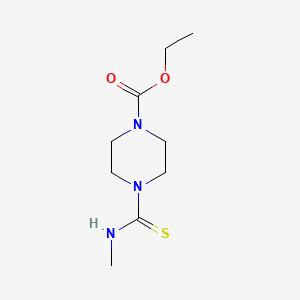

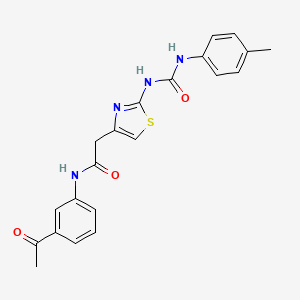
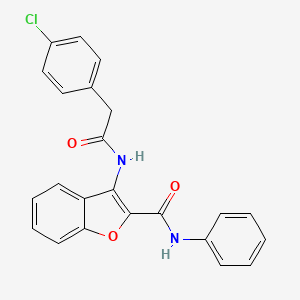
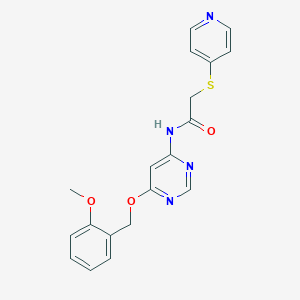
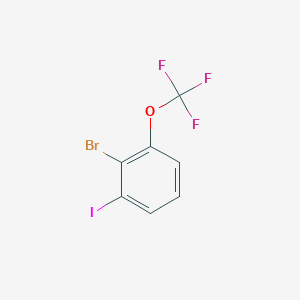
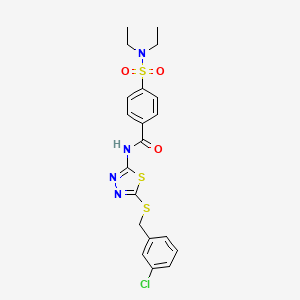
![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)
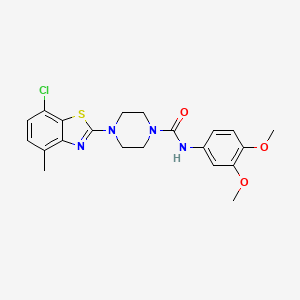
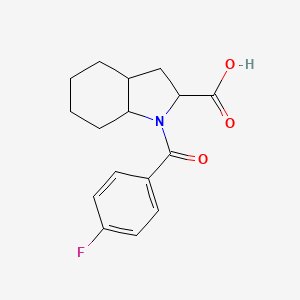
![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)
![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine](/img/structure/B2496742.png)
